molecular formula C613C3H7Cl2N5 B602491 Lamotrigine-13C3 CAS No. 1188265-38-4

Lamotrigine-13C3

Cat. No.: B602491
CAS No.: 1188265-38-4
M. Wt: 259.07
InChI Key:
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Scientific Research Applications

Lamotrigine-13C3 is extensively used in scientific research due to its labeled isotopes, which allow for precise tracking and analysis. Some of its key applications include:

Mechanism of Action

Lamotrigine functions as an inhibitor of voltage-gated sodium channels of presynaptic neurons . It appears to inhibit the release of excitatory neurotransmitters via voltage-sensitive sodium channels and voltage-gated calcium channels in neurons .

Future Directions

Lamotrigine’s potential to modulate multiple neurotransmitters and ion channels in the CNS makes it a promising drug for treating various neurological disorders . As our understanding of its mechanism of action in the CNS continues to evolve, the potential for the drug to be used in new indications will also be explored .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Lamotrigine-13C3 involves the incorporation of carbon-13 isotopes into the lamotrigine molecule. This process typically starts with the preparation of labeled precursors, which are then subjected to a series of chemical reactions to form the final product. The specific reaction conditions, such as temperature, pressure, and solvents, are optimized to ensure the efficient incorporation of the isotopes .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. Advanced techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are used to monitor the production process and verify the isotopic labeling .

Chemical Reactions Analysis

Types of Reactions: Lamotrigine-13C3 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for studying the compound’s stability, reactivity, and interaction with other molecules .

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce dechlorinated products .

Comparison with Similar Compounds

Uniqueness: Lamotrigine-13C3 is unique due to its isotopic labeling, which allows for detailed analytical studies that are not possible with the unlabeled compound. This makes it invaluable in research settings where precise tracking and quantification are required .

Properties

IUPAC Name

6-(2,3-dichlorophenyl)-(3,5,6-13C3)1,2,4-triazine-3,5-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7Cl2N5/c10-5-3-1-2-4(6(5)11)7-8(12)14-9(13)16-15-7/h1-3H,(H4,12,13,14,16)/i7+1,8+1,9+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYZRQGJRPPTADH-ULEDQSHZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)Cl)C2=C(N=C(N=N2)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C(=C1)Cl)Cl)[13C]2=[13C](N=[13C](N=N2)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7Cl2N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90662050
Record name 6-(2,3-Dichlorophenyl)(~13~C_3_)-1,2,4-triazine-3,5-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90662050
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1188265-38-4
Record name 6-(2,3-Dichlorophenyl)-1,2,4-triazine-3,5-diamine-3,5,6-13C3
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1188265-38-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-(2,3-Dichlorophenyl)(~13~C_3_)-1,2,4-triazine-3,5-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90662050
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-(2,3-Dichlorophenyl)-1,2,4-triazine-3,5-diamine-13C3
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Q & A

Q1: Why is Lamotrigine-13C3 used as an internal standard for Lamotrigine quantification in this study []?

A1: this compound serves as an ideal internal standard for Lamotrigine due to their nearly identical chemical behavior during sample preparation and analysis. As an isotope-labeled analog, this compound differs only in the presence of three carbon-13 isotopes. This difference in mass allows the mass spectrometer to distinguish between the two compounds, while their chemical similarities minimize variations in extraction recovery, ionization efficiency, and other analytical factors. By comparing the signal intensity of Lamotrigine to its internal standard, researchers can achieve more accurate and reliable quantification of Lamotrigine in complex biological matrices like blood plasma.

Q2: The study mentions potential isobaric interferences. How does the use of this compound and optimized chromatography conditions address this challenge []?

A2: Isobaric interferences occur when different compounds share the same mass-to-charge ratio (m/z), making it difficult for the mass spectrometer to differentiate them. In the case of Lamotrigine, the study highlights a potential interference from Oxcarbazepine-D4, as they share some common ion pairs (m/z 257.1 > 212.0 and 257.1 > 184.0) [].

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